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Compound of Interest

Compound Name: GSK2983559 free acid

Cat. No.: B607819 Get Quote

Welcome to the Technical Support Center for GSK2983559. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance and answer

frequently asked questions regarding the experimental use of GSK2983559, with a specific

focus on its off-target effects on the hERG channel.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GSK2983559?

GSK2983559 is a potent and selective, orally active inhibitor of Receptor-Interacting Protein

Kinase 2 (RIPK2).[1] It functions as a prodrug that is metabolized to its active form. The active

metabolite targets the ATP-binding site of RIPK2, thereby inhibiting its kinase activity. This

inhibition blocks the NOD2-mediated signaling pathway, which in turn prevents the activation of

downstream NF-κB and MAPK signaling cascades.[2][3] The ultimate effect is the reduction of

pro-inflammatory cytokine production.[4]

Q2: What are the known off-target effects of GSK2983559, specifically concerning the hERG

channel?

During the development of GSK2983559, off-target activity at the hERG (human Ether-à-go-go-

Related Gene) potassium channel was a consideration. A precursor molecule in the same

chemical series, a 4-aminoquinoline derivative, showed hERG inhibitory activity.[5] However,

GSK2983559's chemical structure was specifically optimized to reduce this hERG affinity.[6]

The active metabolite of GSK2983559 belongs to a 4-aminoquinazoline series which was

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b607819?utm_src=pdf-interest
https://www.probechem.com/products_GSK2983559.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12095162/
https://www.medchemexpress.com/gsk2983559.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6187414/
https://www.researchgate.net/publication/334177045_Discovery_of_a_First-in-Class_Receptor_Interacting_Protein_2_RIP2_Kinase_Specific_Clinical_Candidate_2-4-Benzo_d_thiazol-5-ylamino-6-_tert_-butylsulfonylquinazolin-7-yloxyethyl_Dihydrogen_Phosphate_fo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


found to have significantly reduced hERG inhibitory activity, with an IC50 value greater than 30

µM.[2] A related compound from the optimization process demonstrated a hERG IC50 of 14.5

µM.[2][7]

Q3: Why was the clinical trial for GSK2983559 (NCT03358407) terminated?

The Phase I clinical trial for GSK2983559 was terminated due to "non-clinical toxicology

findings and reduced safety margins".[3] While the specific toxicological findings have not been

publicly detailed, the decision was based on preclinical data. It is important to note that despite

the structural modifications to reduce hERG liability, other off-target effects or unforeseen

toxicities may have contributed to this decision.

Q4: What is the significance of hERG channel inhibition in drug development?

Inhibition of the hERG potassium channel is a major concern in drug development as it can

lead to a delay in cardiac repolarization, manifesting as a prolonged QT interval on an

electrocardiogram. This can increase the risk of a life-threatening cardiac arrhythmia known as

Torsades de Pointes (TdP). Therefore, regulatory agencies mandate the assessment of a drug

candidate's potential to inhibit the hERG channel during preclinical safety evaluation.

Troubleshooting Guide for In Vitro Experiments
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Issue Possible Cause Recommended Solution

Variability in RIPK2 inhibition

assays

Inconsistent compound

solubility.

GSK2983559 free acid has

suboptimal solubility.[3] Ensure

complete solubilization in a

suitable solvent (e.g., DMSO)

before preparing final dilutions

in aqueous buffer. Consider

using a fresh stock solution for

each experiment.

Cell line variability or passage

number.

Use a consistent cell line and

passage number for all

experiments. Regularly check

for mycoplasma contamination.

Inconsistent stimulation.

Ensure consistent

concentration and incubation

time of the NOD2 ligand (e.g.,

MDP) used to stimulate the

cells.

Unexpected cellular toxicity
Off-target effects of

GSK2983559.

Although designed to be

selective, high concentrations

may lead to off-target effects.

Perform a dose-response

curve to determine the optimal

non-toxic concentration for

your cell type.

Solvent toxicity.

Ensure the final concentration

of the vehicle (e.g., DMSO) is

consistent across all wells and

is at a non-toxic level for your

cells.

Difficulty reproducing

published data

Differences in experimental

conditions.

Carefully review and replicate

the experimental protocols

from the literature, paying

close attention to cell type,
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reagent concentrations, and

incubation times.

Quantitative Data Summary
Compound/Metabolit

e
Target IC50 Reference

GSK2983559 Active

Metabolite
RIPK2 7 nM [1]

Precursor to

GSK2983559

(Compound 3)

hERG 14500 nM (14.5 µM) [2][7]

GSK2983559 Active

Metabolite Series
hERG > 30 µM [2]

GSK583 (Precursor

series)
hERG 7445 nM (7.4 µM) [2]

Experimental Protocols
hERG Liability Assessment via Manual Patch-Clamp
Electrophysiology
This protocol is a generalized procedure based on industry standards for assessing compound

effects on the hERG channel.

1. Cell Culture:

Use a stable cell line expressing the hERG channel, such as HEK293 or CHO cells.

Culture cells in the recommended medium and conditions.

Plate cells onto glass coverslips 24-48 hours prior to the experiment to allow for adherence.

2. Electrophysiology Setup:
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Use a patch-clamp amplifier and data acquisition system.

Maintain the recording chamber at a physiological temperature (e.g., 35-37°C).

Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal

solution.

3. Solutions:

External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH

adjusted to 7.4 with NaOH.

Internal Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH

adjusted to 7.2 with KOH.

4. Recording Procedure:

Establish a whole-cell patch-clamp configuration.

Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a

depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2

seconds to record the tail current.

Allow the baseline current to stabilize before applying the test compound.

Perfuse the cells with the external solution containing various concentrations of

GSK2983559 free acid.

Record the steady-state inhibition at each concentration.

Apply a known hERG blocker (e.g., E-4031) at the end of the experiment as a positive

control to confirm the recorded current is from hERG channels.

5. Data Analysis:

Measure the peak tail current amplitude at -50 mV.

Normalize the current amplitude at each compound concentration to the baseline current.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b607819?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plot the percentage of inhibition against the compound concentration and fit the data to the

Hill equation to determine the IC50 value.

Visualizations
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GSK2983559 Inhibition of NOD2-RIPK2 Signaling

Extracellular

Cytoplasm

Nucleus

MDP
(Muramyl Dipeptide)

NOD2

activates

RIPK2

recruits and activates

TAK1

activates

GSK2983559
(Active Metabolite)

inhibits

IKK Complex MAPK Pathway

NF-κB Pathway

activates

Inflammatory Gene
Transcription

Click to download full resolution via product page

Caption: GSK2983559 inhibits the NOD2-RIPK2 signaling pathway.
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Workflow for hERG Liability Assessment

1. Culture hERG-expressing
cells (e.g., HEK293)

2. Establish whole-cell
patch-clamp configuration

3. Record baseline
hERG current

4. Apply GSK2983559
at various concentrations

5. Record steady-state
current inhibition

6. Apply positive control
(e.g., E-4031)

7. Analyze data and
determine IC50

Click to download full resolution via product page

Caption: Experimental workflow for assessing hERG channel inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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